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Compound of Interest

Compound Name: Butane-2-sulfonamide

Cat. No.: B3246515 Get Quote

Introduction

Butane-2-sulfonamide is an organic compound with the molecular formula C4H11NO2S. As a

member of the sulfonamide class of compounds, it is of interest to researchers in medicinal

chemistry and drug development due to the prevalence of the sulfonamide functional group in a

wide array of therapeutic agents. A thorough understanding of the spectroscopic characteristics

of Butane-2-sulfonamide is essential for its identification, characterization, and quality control.

This technical guide provides a summary of its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these

analytical techniques.

Spectroscopic Data
The following sections present the spectroscopic data for Butane-2-sulfonamide. It is

important to note that while the mass spectrometry data is based on predictions for the specific

molecule[1], the NMR and IR data are based on characteristic chemical shifts and absorption

frequencies for the functional groups present in the molecule, as specific experimental spectra

for Butane-2-sulfonamide are not widely available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 0.9 Triplet 3H
CH₃ (terminal methyl

of ethyl group)

~ 1.2 Doublet 3H
CH₃ (methyl group on

chiral center)

~ 1.6 Multiplet 2H
CH₂ (methylene of

ethyl group)

~ 3.0 Multiplet 1H CH (chiral center)

~ 4.8 (variable) Singlet 2H NH₂ (sulfonamide)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm Assignment

~ 10 CH₃ (terminal methyl of ethyl group)

~ 15 CH₃ (methyl group on chiral center)

~ 25 CH₂ (methylene of ethyl group)

~ 60 CH (chiral center)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3390 - 3320 Strong, Sharp
N-H Asymmetric

Stretch

Sulfonamide (-

SO₂NH₂)

3280 - 3220 Strong, Sharp
N-H Symmetric

Stretch

Sulfonamide (-

SO₂NH₂)

2960 - 2850 Strong C-H Stretch
Alkane (-CH₃, -CH₂, -

CH)

1345 - 1315 Strong
S=O Asymmetric

Stretch

Sulfonamide (-

SO₂NH₂)

1190 - 1145 Strong
S=O Symmetric

Stretch

Sulfonamide (-

SO₂NH₂)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data[1]

Adduct m/z (Predicted)

[M+H]⁺ 138.05834

[M+Na]⁺ 160.04028

[M-H]⁻ 136.04378

[M+NH₄]⁺ 155.08488

[M+K]⁺ 176.01422

[M]⁺ 137.05051

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/20482438
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3246515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are detailed methodologies for acquiring spectroscopic data for a solid organic

compound such as Butane-2-sulfonamide.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-25 mg of the solid Butane-2-sulfonamide sample for ¹H NMR,

and 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

To ensure homogeneity and remove any particulate matter, filter the solution through a

small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The acquisition time

is typically a few minutes.

For ¹³C NMR, a longer acquisition time (20-60 minutes or more) is generally required due

to the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is

typically used to simplify the spectrum and improve signal-to-noise.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the

frequency-domain NMR spectrum.
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Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0

ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different

types of protons.

IR Spectroscopy Protocol (Thin Solid Film Method)
Sample Preparation:

Place a small amount (a few milligrams) of solid Butane-2-sulfonamide into a clean vial.

Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or

methylene chloride) to dissolve the solid.

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

Using a pipette, apply a drop of the solution to the center of the salt plate.

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound

on the plate.

Instrument Setup and Data Acquisition:

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric

(CO₂, H₂O) or instrumental interferences.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final transmittance or absorbance spectrum.

Data Processing and Cleanup:

Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).
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Clean the salt plate thoroughly with a dry solvent (e.g., dry acetone) and return it to a

desiccator for storage.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction:

Introduce a small amount of the Butane-2-sulfonamide sample into the mass

spectrometer, typically via a direct insertion probe for solid samples or after separation by

gas chromatography for volatile compounds.

The sample is vaporized in a high vacuum environment within the ion source.

Ionization:

The gaseous sample molecules are bombarded with a high-energy beam of electrons

(typically 70 eV).

This electron impact causes the molecules to lose an electron, forming a positively

charged molecular ion (M⁺). Excess energy from this process can lead to fragmentation of

the molecular ion.

Mass Analysis:

The resulting ions (molecular ion and fragment ions) are accelerated by an electric field

into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection and Spectrum Generation:

An electron multiplier or other detector measures the abundance of ions at each m/z

value.

The data is processed by a computer to generate a mass spectrum, which is a plot of

relative ion abundance versus m/z. The most abundant ion is designated as the base peak

with a relative abundance of 100%.
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Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

Sample Handling

Spectroscopic Analysis

Data Processing & Interpretation

Final Output

Obtain Pure Sample

Sample Preparation
(Dissolving, Mulling, etc.)

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Interpretation
(Peak Assignment, Structure Elucidation)

Technical Report / Publication

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b3246515?utm_src=pdf-custom-synthesis
https://pubchemlite.lcsb.uni.lu/e/compound/20482438
https://www.benchchem.com/product/b3246515#spectroscopic-data-of-butane-2-sulfonamide-nmr-ir-ms
https://www.benchchem.com/product/b3246515#spectroscopic-data-of-butane-2-sulfonamide-nmr-ir-ms
https://www.benchchem.com/product/b3246515#spectroscopic-data-of-butane-2-sulfonamide-nmr-ir-ms
https://www.benchchem.com/product/b3246515#spectroscopic-data-of-butane-2-sulfonamide-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3246515?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3246515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

